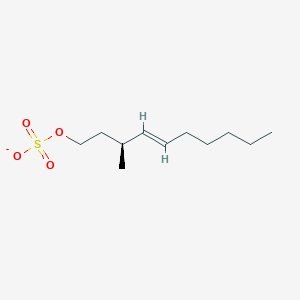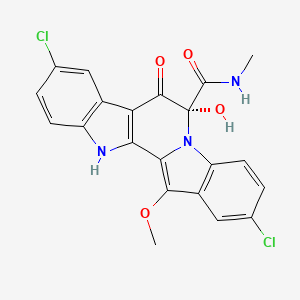
Benzoyl disulfide
概要
説明
Benzoyl disulfide, with the molecular formula C14H10O2S2, is an organic compound characterized by the presence of two benzoyl groups connected by a disulfide bond. It is a white to light pink crystalline solid that is relatively stable under normal conditions. This compound is known for its distinctive chemical properties and has found applications in various fields, including organic synthesis and industrial processes.
作用機序
Target of Action
Benzoyl disulfide, like other disulfide compounds, primarily targets proteins and enzymes that contain thiol groups. These targets play crucial roles in various biochemical processes, including cellular metabolism, signal transduction, and redox homeostasis .
Mode of Action
The mode of action of this compound involves the formation and breaking of disulfide bonds. Disulfide bonds are crucial for the structural stability of proteins. The compound can interact with its targets by forming or breaking these bonds, leading to changes in the protein’s structure and function .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the thiamine diphosphate pathway, which is essential for energy metabolism . Additionally, the compound may also influence the oxidative stress pathway, as disulfide bond formation and breaking can lead to the production of reactive oxygen species .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that the compound is likely to be absorbed in the gastrointestinal tract after oral administration, metabolized in the liver, and excreted through the kidneys . Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters.
Result of Action
The action of this compound at the molecular and cellular levels can lead to various effects. For instance, by influencing the thiamine diphosphate pathway, it can affect energy metabolism within cells . Additionally, by modulating oxidative stress, it can impact cellular redox homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other compounds that can interact with this compound. For instance, in an acidic environment, the compound may be more prone to degradation, which could affect its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: Benzoyl disulfide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with hydrogen sulfide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution with mechanical stirring. The mixture is cooled, and iodine is added to precipitate the this compound, which is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of benzoyl mercaptan. This method involves the use of oxidizing agents such as iodine or hydrogen peroxide to convert benzoyl mercaptan into this compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Benzoyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.
Reduction: It can be reduced to benzoyl mercaptan using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, ethylene chloride, and other organic solvents.
Major Products Formed:
Oxidation Products: Benzoyl sulfonic acids.
Reduction Products: Benzoyl mercaptan.
Substitution Products: Various substituted benzoyl compounds depending on the nucleophile used
科学的研究の応用
Benzoyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes
類似化合物との比較
Dibenzyl disulfide: Similar in structure but with benzyl groups instead of benzoyl groups.
Diphenyl disulfide: Contains phenyl groups instead of benzoyl groups.
Benzyl disulfide: Another related compound with benzyl groups.
Comparison: Benzoyl disulfide is unique due to the presence of benzoyl groups, which impart different chemical reactivity and properties compared to its analogs. For instance, this compound is more reactive in nucleophilic substitution reactions compared to dibenzyl disulfide due to the electron-withdrawing nature of the benzoyl group. This makes it a valuable reagent in organic synthesis .
特性
IUPAC Name |
S-benzoylsulfanyl benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLHHUMIIIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214649 | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-32-6 | |
| Record name | Dibenzoyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzoyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can benzoyl disulfide facilitate isomerization reactions?
A: Yes, this compound, similar to other compounds like thio acids, can induce cis-trans isomerization in polymers like natural rubber and cis-1,4-polybutadiene. [] This isomerization process likely proceeds through a radical mechanism. [] Free radicals generated from this compound interact with the double bonds of the polymer, leading to structural rearrangements and ultimately, isomerization. []
Q2: Does this compound participate in any known catalytic reactions?
A: this compound exhibits catalytic activity in transylidation reactions involving stable sulfonium ylids. [] Specifically, it catalyzes the transfer of a methylide group from a sulfonium bis(methoxycarbonyl)methylide to a dialkyl sulfide or pyridine. [] Thiocyanogen and dialkoxy disulfides demonstrate comparable catalytic behavior in this reaction. [] Kinetic investigations provide insights into the reaction mechanism and highlight the role of this compound in facilitating this chemical transformation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)


![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)







